4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a purine base, a trifluoromethyl-substituted pyridine ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the piperazinone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group and purine base play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but lacks the piperazinone moiety.
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-2-one: Similar but with a piperidine ring instead of piperazinone.
Uniqueness
The uniqueness of 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one lies in its combination of a purine base, trifluoromethyl-substituted pyridine, and piperazinone ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(9-methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-24-9-23-13-14(24)21-8-22-15(13)25-4-5-26(12(27)7-25)10-2-3-20-11(6-10)16(17,18)19/h2-3,6,8-9H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDFFVBQPRKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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